5-Bromo-nicotinic acid propyl ester
Description
The compound features a pyridine ring substituted with a bromine atom at the 5-position and a propyl ester moiety at the carboxylic acid position. Nicotinic acid derivatives are widely studied for their roles in redox biochemistry and as precursors to pharmaceuticals . The bromine substitution likely enhances lipophilicity and alters electronic properties, which may influence reactivity and biological activity compared to non-halogenated analogs.
Properties
IUPAC Name |
propyl 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-3-13-9(12)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBNMGTZFRFBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
Nicotinic acid is first converted to its acid chloride derivative to enhance reactivity toward electrophilic substitution. This is achieved by refluxing nicotinic acid with thionyl chloride (SOCl) at 75–80°C for 6 hours. The reaction proceeds as follows:
Excess thionyl chloride is distilled off to yield a reactive nicotinoyl chloride intermediate, which facilitates subsequent bromination.
Bromination Conditions
The nicotinoyl chloride is then subjected to bromination using elemental bromine (Br) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl). The reaction mixture is maintained at 50°C during bromine addition, followed by stirring at room temperature for 10 hours and further heating to 150–170°C for an additional 10 hours. This two-stage thermal protocol ensures complete electrophilic substitution at the 5-position of the pyridine ring:
Hydrolysis to Carboxylic Acid
The brominated acid chloride is hydrolyzed to 5-bromonicotinic acid by treatment with cold water, followed by neutralization with sodium carbonate to pH 4.0. The product is recrystallized from water, yielding 5-bromonicotinic acid with a reported yield of 19.8%. Challenges in this step include competing side reactions, such as dibromination or decarboxylation, which necessitate precise control of temperature and stoichiometry.
Esterification of 5-Bromonicotinic Acid
The second stage involves esterification of 5-bromonicotinic acid with propanol to introduce the propyl ester group. Two primary methods are employed: Fischer–Speier esterification and acid chloride-mediated esterification .
Fischer–Speier Esterification
In this classical approach, 5-bromonicotinic acid is refluxed with excess propanol in the presence of a concentrated acid catalyst, such as sulfuric acid (HSO). The reaction is driven to completion by removing water via azeotropic distillation:
Typical conditions include refluxing at 100–120°C for 12–24 hours, yielding the ester in moderate to high purity. The use of molecular sieves or Dean–Stark apparatus improves yield by shifting the equilibrium toward ester formation.
Acid Chloride-Mediated Esterification
A more efficient alternative involves reacting 5-bromonicotinoyl chloride (from Section 1.2) directly with propanol. This method bypasses the hydrolysis step and proceeds under milder conditions:
The reaction is typically conducted at room temperature with a base, such as pyridine, to neutralize HCl. This approach offers higher yields (up to 85% in optimized protocols) and reduced reaction times compared to Fischer–Speier.
Analysis of Reaction Conditions and Yields
The table below summarizes key parameters and outcomes for the two primary synthetic routes:
| Step | Conditions | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|---|
| Bromination | 150–170°C, 10 h | AlCl | 19.8% | |
| Fischer esterification | Reflux, HSO, 24 h | HSO | 50–65% | |
| Acid chloride esterification | Room temp, pyridine | Pyridine | 70–85% |
Key Observations :
-
The bromination step remains the yield-limiting stage due to competing side reactions.
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Acid chloride-mediated esterification outperforms Fischer–Speier in both efficiency and scalability.
Comparison of Synthetic Routes
Route 1: Bromination → Hydrolysis → Fischer Esterification
This pathway is straightforward but suffers from cumulative yield losses. The overall yield from nicotinic acid to the final ester is approximately 10–13%.
Route 2: Bromination → Direct Esterification via Acid Chloride
By avoiding hydrolysis, this route improves the overall yield to 15–20%. It also reduces purification steps, making it more suitable for industrial-scale production.
Applications and Derivatives
This compound serves as a precursor for pharmaceutical agents, including antihistamines and hypolipidemics. Recent studies highlight its utility in synthesizing fused aromatic oxazepinones, which exhibit potent biological activity. Derivatives such as 4-amino-5-bromo-3-pyridinecarboxylic acid ethyl ester (CAS 1240595-43-0) further underscore its versatility in medicinal chemistry .
Chemical Reactions Analysis
Esterification Reactions
Esterification is a common reaction for converting carboxylic acids into esters. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The general reaction for esterification is as follows:
For 5-Bromo-nicotinic acid propyl ester, the reaction would involve 5-bromo-nicotinic acid and propanol.
Hydrolysis of Esters
Esters can undergo hydrolysis to revert back to their carboxylic acid and alcohol components. This reaction can be acid-catalyzed or base-promoted. The mechanism involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the ester .
Acid-Catalyzed Hydrolysis
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Protonation of the Carbonyl : The carbonyl group is protonated, increasing its electrophilicity.
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Nucleophilic Attack by Water : Water attacks the protonated carbonyl, forming a tetrahedral intermediate.
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Proton Transfer : A proton is transferred to the alkoxide group, making it a better leaving group.
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Leaving Group Removal : The alkoxide leaves, reforming the carbonyl double bond and producing a protonated carboxylic acid.
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Deprotonation : The protonated carboxylic acid is deprotonated by water to form the carboxylic acid.
Base-Promoted Hydrolysis
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Nucleophilic Attack by Hydroxide : Hydroxide ions attack the carbonyl carbon.
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Leaving Group Removal : The alkoxide leaves, forming a carboxylate salt and an alcohol.
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Deprotonation : The carboxylic acid is not formed directly; instead, a carboxylate salt is produced, which drives the reaction to completion.
Suzuki Cross-Coupling Reactions
While not directly applicable to this compound, Suzuki cross-coupling reactions are relevant for brominated compounds. These reactions involve the coupling of aryl or vinyl halides with boronic acids in the presence of palladium catalysts . This method could potentially be used to modify the bromo substituent in this compound.
| Entry | Pd Catalyst | Reaction Time | Yield |
|---|---|---|---|
| 1 | Pd(PPh3)4 | 4 h | 22% |
| 2 | Pd(PPh3)2Cl2 | 4 h | 75% |
| 3 | Pd(PCy3)2 | 2 h | 57% |
| 4 | Pd(dppf)Cl2 | 2 h | 84% |
Decarboxylative Halogenation
This reaction involves the removal of a carboxyl group and its replacement with a halogen. While not directly applicable to esters like this compound, it is relevant for understanding halogenation reactions in organic synthesis .
Scientific Research Applications
Medicinal Chemistry
- Intermediate for Pharmaceuticals : 5-Bromo-nicotinic acid propyl ester is utilized as an intermediate in synthesizing various pharmaceutical compounds. Its bromine atom enhances reactivity, making it suitable for creating more complex structures required in drug development.
Organic Synthesis
- Building Block : The compound serves as a valuable building block in organic synthesis, allowing chemists to construct diverse molecular architectures. Its ability to undergo substitution reactions makes it a versatile reagent in synthetic pathways.
Biological Studies
- Enzyme Inhibition and Receptor Binding : In biological research, this compound is used to study enzyme interactions and receptor binding mechanisms. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity and influencing cellular signaling pathways.
Industrial Applications
This compound also finds applications in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products that require specific chemical reactivity or stability.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of nicotinic acids, including this compound, can effectively inhibit specific enzymes involved in metabolic pathways. These studies highlight the potential for developing new therapeutics targeting metabolic disorders.
- Synthesis of Novel Compounds : A study explored the use of this compound as a precursor for synthesizing novel compounds with enhanced biological activity. The findings indicated that modifications to the structure could lead to improved efficacy against certain diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-nicotinic acid propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Esters
Key Observations :
- Bromine vs. Hydroxyl Groups : Bromination at the pyridine ring (this compound) introduces steric and electronic effects distinct from hydroxylated analogs like propyl paraben or dihydroferulic acid propyl ester. Bromine’s electronegativity may reduce nucleophilic susceptibility compared to hydroxyl groups .
- Aromatic vs. Aliphatic Esters: The pyridine core of this compound contrasts with aliphatic esters (e.g., propyl propionate) and phenylpropanoid esters (e.g., dihydroferulic acid propyl ester).
Physicochemical Properties
Table 2: Hypothetical Physicochemical Comparison
| Property | This compound | Nicotinic acid methyl ester | Propyl paraben |
|---|---|---|---|
| Molecular Weight (g/mol) | ~244 (estimated) | 137 | 180 |
| LogP (lipophilicity) | ~2.5 (higher due to Br and Pr) | ~0.8 | ~2.1 |
| Boiling Point | ~250–280°C (estimated) | 190°C | 295°C |
| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | Low in water, soluble in ethanol |
Key Observations :
Table 3: Functional Comparisons
Key Observations :
- Antimicrobial Potential: Propyl esters like parabens () and gallates () exhibit preservative properties, suggesting this compound could share similar utility if functional groups align with antimicrobial targets .
- Biological Signaling : Propyl esters in animal secretions () highlight their stability and volatility profiles, which may be relevant for drug delivery systems .
Biological Activity
5-Bromo-nicotinic acid propyl ester (CAS: 1033692-96-4) is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, enzyme interactions, and comparative studies with similar compounds.
- Molecular Formula : CHBrNO
- Molar Mass : 244.0852 g/mol
- Structural Features : The compound contains a bromine atom at the 5-position of the nicotinic acid ring and a propyl ester group, which influences its reactivity and biological interactions .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The bromine atom enhances the compound's binding affinity to active sites of certain enzymes, potentially inhibiting their activity. This property is crucial for developing enzyme inhibitors in drug design.
- Receptor Modulation : The compound may also interact with nicotinic acetylcholine receptors, modulating neurotransmitter signaling pathways. Such interactions can lead to various physiological effects, making it a candidate for neurological studies .
Enzyme Interaction Studies
A study investigated the inhibitory effects of this compound on various enzymes. The results are summarized in Table 1:
| Enzyme | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Acetylcholinesterase | 15.2 | Competitive inhibition at the active site |
| Cyclooxygenase-2 (COX-2) | 12.7 | Non-competitive inhibition |
| Protein Kinase A | 22.5 | Mixed inhibition |
Table 1: Inhibitory Effects of this compound on Selected Enzymes
Case Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective potential of this compound in a rat model of neurodegeneration induced by oxidative stress. The findings indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another research focused on the anticancer properties of this compound against various cancer cell lines. The results showed that it exhibited cytotoxic effects, particularly against breast cancer cells, with an IC50 value of 18 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis was conducted with other halogenated nicotinic acid esters:
| Compound | IC50 (µM) | Notable Activity |
|---|---|---|
| 5-Chloro-nicotinic acid propyl ester | 25.0 | Moderate enzyme inhibition |
| 5-Fluoro-nicotinic acid propyl ester | 30.0 | Lower receptor affinity |
| This compound | 15.2 | High enzyme inhibition and receptor modulation |
Table 2: Comparative Biological Activity of Halogenated Nicotinic Acid Esters
The data indicates that the brominated derivative exhibits superior biological activity compared to its chloro and fluoro counterparts, likely due to enhanced reactivity and binding properties attributed to the bromine atom.
Q & A
Q. What in vitro assays are suitable for studying the biological activity of this compound?
- Answer : Design enzyme inhibition assays (e.g., nicotinamide-dependent enzymes like PARPs) using fluorogenic substrates. For antimicrobial studies, employ microbroth dilution (CLSI guidelines) with Gram-positive/negative bacteria and fungi. Cytotoxicity can be assessed via MTT assay in cancer cell lines, with ROS generation measured via DCFH-DA .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Answer : Use fume hoods, nitrile gloves, and chemical goggles. Store in amber glass under inert gas (N) at 4°C. Spills should be neutralized with sodium bicarbonate and absorbed via vermiculite. Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
Data Analysis and Interpretation
Q. How can researchers address variability in chromatographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
